molecular formula C17H14ClN3O5S2 B13382378 [2-methoxy-4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate

[2-methoxy-4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate

Cat. No.: B13382378
M. Wt: 439.9 g/mol
InChI Key: DOMVFDRZTRQXBL-DJKKODMXSA-N
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Description

[2-methoxy-4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a sulfonate group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Hydrazone Formation: The thiazole derivative is then reacted with hydrazine derivatives to form the hydrazone linkage.

    Sulfonation: The final step involves the sulfonation of the aromatic ring using chlorosulfonic acid or similar reagents to introduce the sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound has shown potential in biological applications due to its thiazole ring, which is known for its biological activities. It can be explored for antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its sulfonate group, which enhances solubility and stability.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their function. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their activity. The sulfonate group enhances the compound’s solubility, facilitating its transport and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.

    Hydrazone Derivatives: Compounds such as isoniazid and hydralazine contain hydrazone linkages and are used in medicinal chemistry.

    Sulfonate Derivatives: Compounds like sulfasalazine and mesalamine contain sulfonate groups and are used for their anti-inflammatory properties.

Uniqueness

The uniqueness of [2-methoxy-4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate lies in its combination of these three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClN3O5S2

Molecular Weight

439.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C17H14ClN3O5S2/c1-25-15-8-11(9-19-21-17-20-16(22)10-27-17)2-7-14(15)26-28(23,24)13-5-3-12(18)4-6-13/h2-9H,10H2,1H3,(H,20,21,22)/b19-9+

InChI Key

DOMVFDRZTRQXBL-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)CS2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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